molecular formula C13H17N3O4S2 B2995054 methyl 3-(N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate CAS No. 1226447-48-8

methyl 3-(N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate

Cat. No. B2995054
CAS RN: 1226447-48-8
M. Wt: 343.42
InChI Key: YUFONKWQITWHJC-UHFFFAOYSA-N
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Description

The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with three carbon atoms and two nitrogen atoms . The specific compound you mentioned also contains a thiophene ring, which is a five-membered ring with four carbon atoms and a sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The pyrazole ring and the thiophene ring would contribute to the aromaticity of the compound .


Chemical Reactions Analysis

Pyrazole and thiophene rings are known to undergo various chemical reactions. Pyrazoles can react with electrophiles at the 3-position, and thiophenes can undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyrazole and thiophene rings. For example, these rings could contribute to the compound’s polarity, solubility, and stability .

Scientific Research Applications

Synthesis and Antibacterial Evaluation

  • Antibacterial Agents : New heterocyclic compounds containing a sulfonamido moiety, including derivatives of methyl 3-(N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate, have been synthesized for use as antibacterial agents. Some of these compounds showed high antibacterial activity (Azab, Youssef, & El‐Bordany, 2013).

Heterocyclic Synthesis

  • Pyran, Pyridine, and Pyridazine Derivatives : Research focused on the synthesis of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives, highlighting the compound's versatility in creating various heterocyclic structures (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

One-Pot Synthesis Techniques

  • Efficient Synthesis Methods : A study demonstrated the use of 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst in a one-pot condensation method to synthesize related compounds, emphasizing efficient and clean synthesis techniques (Khaligh, 2014).

Annelation and Compound Formation

  • New Heterocyclic Systems : Research on the annelation of the 2-aminopyran-4-one ring to condensed thiophenes resulted in derivatives of new heterocyclic systems, showcasing the compound's reactivity and potential for creating novel structures (Volovenko, Litenko, Khrapak, & Babichev, 1983).

Synthesis of Dicarboxylic Derivatives

  • Metal-Organic Frameworks : A study investigated the carboxylation of bis(pyrazol-1-yl)alkanes, leading to 4,4′-dicarboxylic derivatives with potential as building blocks for metal-organic frameworks (Burlutskiy & Potapov, 2021).

Tetrasubstituted Thiophenes Synthesis

  • Multicomponent Protocol : The development of a one-pot multicomponent protocol for synthesizing tetrasubstituted thiophenes, highlighting the compound's role in complex synthesis processes (Sahu et al., 2015).

Future Directions

The future directions for this compound could involve exploring its potential applications in various fields, such as medicinal chemistry, materials science, and agrochemicals .

properties

IUPAC Name

methyl 3-[2-(3,5-dimethylpyrazol-1-yl)ethylsulfamoyl]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4S2/c1-9-8-10(2)16(15-9)6-5-14-22(18,19)11-4-7-21-12(11)13(17)20-3/h4,7-8,14H,5-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUFONKWQITWHJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNS(=O)(=O)C2=C(SC=C2)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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